molecular formula C9H8N2O3S2 B13047899 Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate

Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate

Cat. No.: B13047899
M. Wt: 256.3 g/mol
InChI Key: HPEJRTKLLFGIOF-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate exhibits promising antimicrobial properties against various pathogens. It has shown effectiveness against:

  • Bacteria : Particularly Gram-positive strains, including multi-drug resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and others. The minimum inhibitory concentration (MIC) values for some derivatives range from 2 to 16 mg/L against these strains .
  • Fungi and Viruses : The compound also demonstrates activity against certain fungal and viral pathogens, although specific studies are less prevalent compared to its antibacterial properties .

2. Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship reveal that modifications to the thienopyrimidine scaffold can enhance biological activity. For instance, the presence of specific substituents can significantly impact the compound's affinity for biological targets, such as receptors and enzymes involved in pathogenic processes .

Comparative Analysis with Related Compounds

To understand its unique properties better, it is essential to compare this compound with other thienopyrimidine derivatives:

Compound NameStructure CharacteristicsUnique Features
Thieno[3,2-D]pyrimidine-6-carboxylic acidLacks methylthio groupMore acidic due to carboxylic acid functionality
Methyl thieno[3,4-D]pyrimidine-4(3H)-oneDifferent ring fusionExhibits distinct biological activity patterns
6-Methyl-thieno[3,4-D]pyrimidin-4(3H)-oneContains a methyl group at position 6Potentially different pharmacokinetic properties
4-Amino-thieno[3,2-D]pyrimidin-5(4H)-oneAmino group substitutionEnhanced solubility and bioavailability

The specific combination of substituents in this compound contributes to its distinctive biological activities compared to these related compounds .

Case Studies

Several studies have documented the efficacy of thienopyrimidine derivatives in clinical settings:

  • Antibacterial Activity Study : A study focused on thieno[2,3-d]pyrimidinedione derivatives demonstrated their potent activity against antibiotic-resistant strains. Compounds similar to this compound were synthesized and tested for their antibacterial properties .
  • Antiviral Research : Investigations into antiviral applications have highlighted the potential of thienopyrimidine compounds in treating viral infections, although specific data on this compound remains limited .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the NF-kB pathway and modulate endoplasmic reticulum stress markers sets it apart from other similar compounds .

Biological Activity

Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate (CAS No. 1463053-13-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by relevant data and findings from various studies.

  • Molecular Formula : C9_9H8_8N2_2O3_3S2_2
  • Molar Mass : 256.3 g/mol
  • CAS Number : 1463053-13-5

Synthesis

The synthesis of thienopyrimidine derivatives, including this compound, typically involves multi-step organic reactions that may include cyclization and functional group modifications. The specific synthetic pathways for this compound have not been extensively documented in the literature, indicating a need for further exploration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thienopyrimidine derivatives. For instance, compounds similar to methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine have demonstrated significant antibacterial and antimycobacterial activity. One study reported that certain derivatives exhibited potent activity against various microbial strains with minimal cytotoxicity at concentrations up to 200 µmol/L .

Antiplasmodial Activity

Research into thienopyrimidine derivatives has shown promising results against Plasmodium falciparum, the causative agent of malaria. For example, a series of thienopyrimidine compounds were evaluated for their antiplasmodial activity, with some exhibiting effective inhibition at low micromolar concentrations (IC50_{50} values ranging from 0.563 µg/mL to 5.74 µg/mL) . The introduction of specific substituents on the phenyl ring significantly influenced the biological efficacy.

Phosphodiesterase Inhibition

This compound is also being investigated for its potential as a phosphodiesterase type IV (PDE4) inhibitor. PDE4 inhibitors are known for their anti-inflammatory properties and are being studied for conditions such as asthma and chronic obstructive pulmonary disease (COPD). Preliminary findings suggest that thienopyrimidine derivatives could serve as effective PDE4 inhibitors, although detailed IC50_{50} values and mechanisms of action remain to be fully elucidated .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thienopyrimidine derivatives demonstrated that modifications at specific positions led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent compounds exhibited an IC50_{50} of less than 1 µM against selected strains.
  • Antimalarial Activity : In vivo studies showed that certain thienopyrimidine derivatives could reduce parasitemia in infected mice models significantly when administered orally. The efficacy was comparable to established antimalarial drugs like chloroquine, indicating the therapeutic potential of these compounds in treating malaria.

Data Summary Table

PropertyValue
Molecular FormulaC9_9H8_8N2_2O3_3S2_2
Molar Mass256.3 g/mol
CAS Number1463053-13-5
Antibacterial IC50_{50}<1 µM
Antiplasmodial IC50_{50}0.563 µg/mL
PDE4 InhibitionPreliminary findings suggest activity

Properties

Molecular Formula

C9H8N2O3S2

Molecular Weight

256.3 g/mol

IUPAC Name

methyl 7-hydroxy-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H8N2O3S2/c1-14-8(13)7-6(12)5-4(16-7)3-10-9(11-5)15-2/h3,12H,1-2H3

InChI Key

HPEJRTKLLFGIOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=NC(=NC=C2S1)SC)O

Origin of Product

United States

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